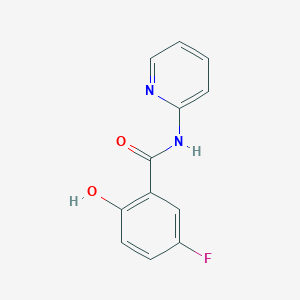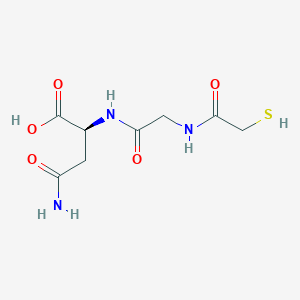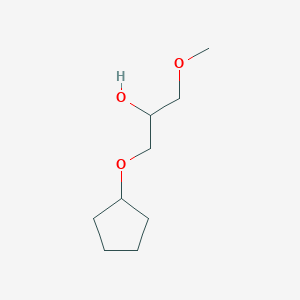
(1S)-2-Oxocyclohex-3-en-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2-Oxocyclohex-3-en-1-yl acetate is an organic compound that belongs to the class of esters It is characterized by a cyclohexene ring with a ketone group at the second position and an acetate group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Oxocyclohex-3-en-1-yl acetate typically involves the esterification of (1S)-2-oxocyclohex-3-en-1-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency, scalability, and safety. These methods often employ microreactor systems to facilitate the esterification reaction under controlled conditions, resulting in high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-2-Oxocyclohex-3-en-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
(1S)-2-Oxocyclohex-3-en-1-yl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (1S)-2-Oxocyclohex-3-en-1-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The ketone group can also interact with nucleophiles, leading to the formation of covalent adducts that modulate the activity of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A ketone with a similar cyclohexane ring structure but lacking the acetate group.
Cyclohexyl acetate: An ester with a similar acetate group but lacking the ketone functionality.
2-Oxocyclohexanone: A compound with both ketone and ester functionalities but differing in the position of the functional groups.
Uniqueness
(1S)-2-Oxocyclohex-3-en-1-yl acetate is unique due to the presence of both a ketone and an acetate group on the cyclohexene ring, which imparts distinct chemical reactivity and potential applications. Its stereochemistry (1S) also adds to its uniqueness, influencing its interactions with biological targets and its overall chemical behavior.
Propiedades
Número CAS |
737806-85-8 |
|---|---|
Fórmula molecular |
C8H10O3 |
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
[(1S)-2-oxocyclohex-3-en-1-yl] acetate |
InChI |
InChI=1S/C8H10O3/c1-6(9)11-8-5-3-2-4-7(8)10/h2,4,8H,3,5H2,1H3/t8-/m0/s1 |
Clave InChI |
FUSJDZULOVJEKS-QMMMGPOBSA-N |
SMILES isomérico |
CC(=O)O[C@H]1CCC=CC1=O |
SMILES canónico |
CC(=O)OC1CCC=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Furancarboxamide, 5-nitro-N-[[4-(1-piperazinyl)phenyl]methyl]-](/img/structure/B14207285.png)



![8-(Benzyloxy)-2,4,5-trimethyl-1,5-dihydroimidazo[4,5-b]carbazole](/img/structure/B14207299.png)

![N-{4-[(2-Hydroxyethyl)amino]-3,5-dinitrophenyl}acetamide](/img/structure/B14207314.png)


![2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14207326.png)

![[(6R)-6-(Ethenyloxy)hept-4-yn-1-yl]benzene](/img/structure/B14207349.png)

![4-Amino-4-[(2-carboxypropyl)(hydroxy)phosphoryl]butanoic acid](/img/structure/B14207357.png)
